molecular formula C13H9F3N4 B11727651 5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11727651
M. Wt: 278.23 g/mol
InChI Key: UMWPNEHJBLZAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method includes the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

5-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:

  • Propylpyrazoletriol (PPT)
  • Methylpiperidinopyrazole (MPP)
  • (R,R)-Tetrahydrochrysene (THC)
  • Diarylpropionitrile (DPN)

These compounds share similar structural motifs but differ in their specific substituents and biological activities. The unique trifluoromethyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H9F3N4

Molecular Weight

278.23 g/mol

IUPAC Name

5-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H9F3N4/c14-13(15,16)10-7-12-18-9(6-11(17)20(12)19-10)8-4-2-1-3-5-8/h1-7H,17H2

InChI Key

UMWPNEHJBLZAAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.